molecular formula C14H11N3OS B3002150 2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide CAS No. 313524-20-8

2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide

Cat. No.: B3002150
CAS No.: 313524-20-8
M. Wt: 269.32
InChI Key: HWMYOGNXEBTENC-UHFFFAOYSA-N
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Description

2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide can be achieved through several synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The reaction typically proceeds under mild conditions, often involving the use of coupling agents such as EDCI or DCC to facilitate the formation of the amide bond . Additionally, microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound.

Scientific Research Applications

Comparison with Similar Compounds

2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: A simpler analog that serves as a precursor for more complex benzothiazole derivatives.

    2-Phenylbenzothiazole: Another related compound with a phenyl group attached to the benzothiazole ring.

    2-Amino-6-chlorobenzothiazole: A chlorinated derivative that has been studied for its antimicrobial and anticancer properties.

Properties

IUPAC Name

2-amino-N-phenyl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c15-14-17-11-7-6-9(8-12(11)19-14)13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMYOGNXEBTENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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